molecular formula C14H19N3O4S2 B4045413 N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2,2-dimethylpropanamide

N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2,2-dimethylpropanamide

Cat. No.: B4045413
M. Wt: 357.5 g/mol
InChI Key: GCMRCCNEPIXZQI-UHFFFAOYSA-N
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Description

N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C14H19N3O4S2 and its molecular weight is 357.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.08169844 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chromophoric Reagent for Amino Acid Detection

One study detailed the use of 4'-Dimethylaminoazobenzene-4-sulfonyl chloride, a chromophoric reagent closely related to the compound of interest, for detecting amino acids at picomole levels. This method, involving high-performance liquid chromatography, was applied for analyzing dityrosine and phosphorylated amino acids in protein hydrolysates, demonstrating its utility in sensitive biochemical analyses (Malencik, Zhao, & Anderson, 1990).

Insecticidal Activity

Another research highlighted the synthesis and evaluation of methylene group modifications on N-(Isothiazol-5-yl)phenylacetamides, leading to derivatives with broad-spectrum insecticidal activity. This study underscores the potential of structurally related compounds in developing new insecticides (Samaritoni, Babcock, Schlenz, & Johnson, 1999).

Antimicrobial Activity

Research on sulfonamide derivatives demonstrated their significant antimicrobial activity against a variety of bacteria and fungi. This work contributes to the ongoing search for new antimicrobial agents, highlighting the compound's utility in addressing resistance issues (Ghorab, Soliman, Alsaid, & Askar, 2017).

Cardiac Myosin Activation

Investigations into sulfonamidophenylethylamides for cardiac myosin activation presented promising compounds for treating systolic heart failure. These findings open new avenues for heart failure therapy, demonstrating the diverse therapeutic potentials of sulfonamide derivatives (Manickam et al., 2019).

Prodrug Forms for Enhanced Solubility

A study on water-soluble amino acid derivatives of N-methylsulfonamides as potential prodrugs explored methods to increase the solubility and bioavailability of sulfonamide-containing drugs. This research provides insights into drug formulation strategies to improve therapeutic outcomes (Larsen, Bundgaard, & Lee, 1988).

Properties

IUPAC Name

N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S2/c1-9(18)17-23(20,21)11-7-5-10(6-8-11)15-13(22)16-12(19)14(2,3)4/h5-8H,1-4H3,(H,17,18)(H2,15,16,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMRCCNEPIXZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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